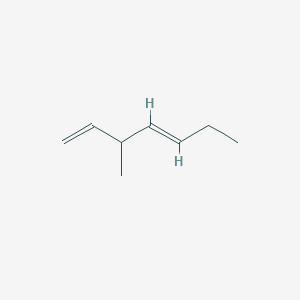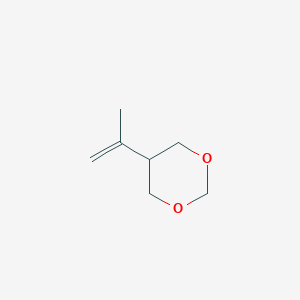
5-(Prop-1-en-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Prop-1-en-2-yl)-1,3-dioxane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic ether with a propenyl group attached to it, making it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of 5-(Prop-1-en-2-yl)-1,3-dioxane is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, it has also been found to have anti-microbial activity. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(Prop-1-en-2-yl)-1,3-dioxane in lab experiments is its potent anti-tumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and survival. Additionally, its anti-inflammatory and anti-oxidant properties make it a potential therapeutic agent for various diseases.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to have anti-tumor activity, it may also have harmful effects on healthy cells. Additionally, the synthesis process for this compound is complex and may be difficult to reproduce in a lab setting.
Future Directions
There are many potential future directions for research on 5-(Prop-1-en-2-yl)-1,3-dioxane. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects. Finally, there is a need for the development of more efficient and reproducible synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its unique properties. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential therapeutic agent for various diseases. While there are limitations to its use in lab experiments, there is a need for further research to fully understand its potential applications and mechanisms of action.
Synthesis Methods
The synthesis of 5-(Prop-1-en-2-yl)-1,3-dioxane is a multi-step process that involves the reaction of propenyl alcohol with formaldehyde and subsequent cyclization. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The yield of the synthesis process is dependent on the reaction conditions, such as temperature, time, and concentration of reagents.
Scientific Research Applications
5-(Prop-1-en-2-yl)-1,3-dioxane has been extensively studied for its biological activity, particularly as an anti-tumor agent. It has been shown to inhibit the growth of various human cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases, such as arthritis and neurodegenerative disorders.
properties
CAS RN |
1122-57-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-prop-1-en-2-yl-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-6(2)7-3-8-5-9-4-7/h7H,1,3-5H2,2H3 |
InChI Key |
QQGJPZKGFLTKJL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1COCOC1 |
Canonical SMILES |
CC(=C)C1COCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



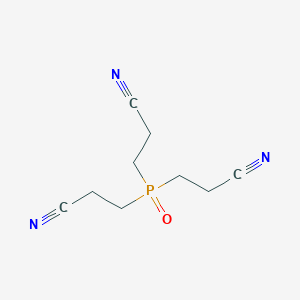

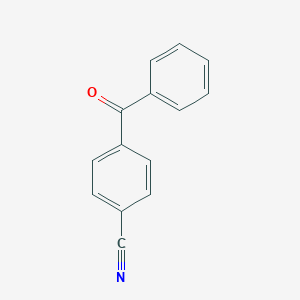
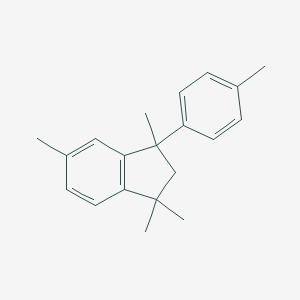
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
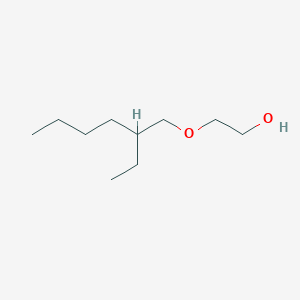
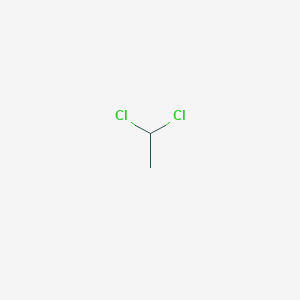
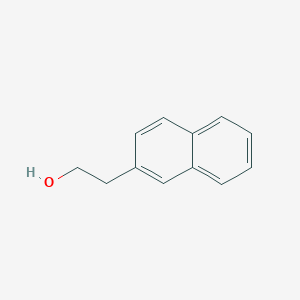
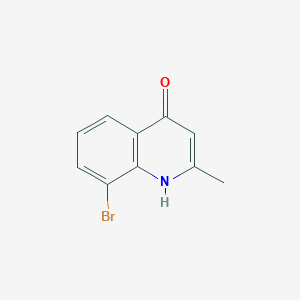
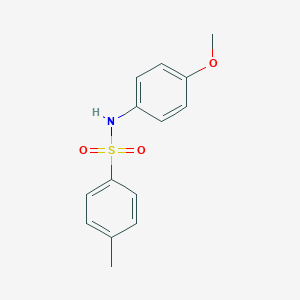
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
